molecular formula C7H7BClFO2 B1587761 2-Chloro-6-fluoro-3-methylphenylboronic acid CAS No. 352535-85-4

2-Chloro-6-fluoro-3-methylphenylboronic acid

Cat. No.: B1587761
CAS No.: 352535-85-4
M. Wt: 188.39 g/mol
InChI Key: FOZVMQJCNIKFOB-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylphenylboronic acid is an organoboron compound with the molecular formula C6H2ClF(CH3)B(OH)2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with chlorine, fluorine, and methyl groups. This compound is used in various chemical reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-fluoro-3-methylphenylboronic acid can be synthesized through several methods. One common approach involves the borylation of the corresponding aryl halide using a palladium-catalyzed reaction. The reaction typically employs bis(pinacolato)diboron as the boron source and a palladium catalyst such as Pd(dppf)Cl2. The reaction is carried out in the presence of a base like potassium acetate in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-fluoro-3-methylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-chloro-6-fluoro-3-methylphenylboronic acid is in organic synthesis, particularly in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction allows for the coupling of boronic acids with aryl or vinyl halides to form biaryl compounds, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals .

Table 1: Summary of Suzuki-Miyaura Coupling Reactions

Reaction TypeConditionsYield (%)Notes
Aryl-Aryl CouplingPd catalyst, K₂CO₃, DMSO85High selectivity
Vinyl-Aryl CouplingPd catalyst, base78Effective for complex substrates
Aryl-Alkyl CouplingPd catalyst, THF72Requires optimized conditions

Medicinal Chemistry

In medicinal chemistry, this compound is utilized as a building block for synthesizing biologically active molecules. Its derivatives have been explored for potential therapeutic applications, including the development of allosteric modulators for G protein-coupled receptors (GPCRs), which are significant targets in drug discovery for treating central nervous system disorders .

Case Study: Allosteric Modulators Development
Research has demonstrated that derivatives of this compound can modulate GPCR activity effectively. For instance, a study reported the synthesis of several analogs that exhibited promising results in enhancing receptor activity with minimal side effects .

Material Science

In material science, this compound plays a role in developing advanced materials such as polymers and electronic materials. Its ability to form stable boronate esters makes it suitable for creating functionalized polymers that can be used in various applications ranging from electronics to drug delivery systems .

Table 2: Applications in Material Science

Material TypeApplicationProperties
Conductive PolymersFlexible electronicsHigh conductivity
Drug Delivery SystemsTargeted therapyControlled release

Chemical Biology

This compound is also employed in chemical biology for studying biological systems. It can be incorporated into probes and sensors designed to detect specific biomolecules, which is crucial for understanding cellular processes and disease mechanisms .

Case Study: Biomolecule Detection
A study highlighted the use of this compound in developing fluorescent probes that selectively bind to certain proteins involved in cancer progression. The results indicated that these probes could be utilized for real-time monitoring of protein interactions within live cells .

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-3-methylphenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-fluoro-3-methylphenylboronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. The presence of both chlorine and fluorine atoms, along with a methyl group, allows for unique interactions and transformations that are not observed with other boronic acids .

Biological Activity

2-Chloro-6-fluoro-3-methylphenylboronic acid is an organoboron compound characterized by its boronic acid functional group, which plays a crucial role in organic synthesis and medicinal chemistry. This compound has garnered interest due to its potential biological activity, particularly in drug development and interactions with biomolecules.

  • Molecular Formula : C8H8ClF
  • Molecular Weight : 188.39 g/mol
  • Functional Groups : Boronic acid, chloro, fluoro, and methyl substituents.

The presence of chlorine and fluorine enhances the reactivity of this compound, making it a valuable building block for various synthetic applications, including the Suzuki-Miyaura cross-coupling reaction, which is pivotal in forming carbon-carbon bonds in pharmaceuticals.

The biological activity of this compound is attributed to its ability to interact with molecular targets through:

  • Electrophilic and Nucleophilic Sites : The chlorine and fluorine atoms create electrophilic sites, while the methyl group provides nucleophilic sites. This dual functionality allows the compound to participate in various biochemical pathways, influencing enzyme activity and receptor binding.

Case Studies

While direct case studies specifically on this compound are scarce, several studies on related compounds provide insights into its potential applications:

  • Study on Boronic Acids in Cancer Therapy : Research has indicated that certain boronic acids can selectively target cancer cells by inhibiting specific signaling pathways. For instance, a study demonstrated that boronic acids could induce apoptosis in cancer cell lines by disrupting proteasomal function .
CompoundActivityIC50 (µM)Reference
Boron Compound AAntitumor<10
Boron Compound BAntifungal<5
This compoundPotentially Antitumor/AntifungalTBDN/A

Research Findings

Recent investigations into similar organoboron compounds have highlighted their importance in drug design:

  • Fluorinated Boron Compounds : The introduction of fluorine into drug molecules has been shown to enhance metabolic stability and binding affinity to target proteins.
  • Suzuki-Miyaura Coupling : This method is extensively used for synthesizing biologically active compounds from boronic acids, underscoring the relevance of this compound as a precursor for drug development .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-6-fluoro-3-methylphenylboronic acid, and how can intermediates be characterized?

Basic Research Question
The synthesis typically involves halogenation and boronation steps. A common approach is the Miyaura borylation of a pre-functionalized aryl halide precursor. For example, 6-chloro-2-fluoro-3-methylbenzaldehyde (CAS 104451-99-2) can serve as a starting material, undergoing halogenation followed by palladium-catalyzed coupling with bis(pinacolato)diboron . Key intermediates like 6-chloro-2-fluoro-3-methylbenzoyl chloride (CAS 261762-81-6) should be monitored using 19F^{19}\text{F} NMR to track fluorine retention and GC-MS to confirm purity .

Q. How does steric hindrance from the chloro, fluoro, and methyl substituents affect Suzuki-Miyaura coupling efficiency?

Advanced Research Question
The steric bulk of the 2-chloro-6-fluoro-3-methyl substitution pattern can impede transmetalation in cross-coupling reactions. To mitigate this, optimize reaction conditions by:

  • Using bulky ligands like SPhos or RuPhos to stabilize the palladium catalyst.
  • Increasing reaction temperatures (80–100°C) to overcome kinetic barriers.
  • Employing microwave-assisted synthesis to accelerate coupling rates .
    Contradictory reports on yield (40–85%) suggest substrate-dependent variability, necessitating thorough screening of bases (e.g., Cs2_2CO3_3 vs. K3_3PO4_4) and solvents (toluene vs. THF) .

Q. What strategies mitigate hydrolysis of the boronic acid group during synthesis?

Advanced Research Question
Hydrolysis is a critical issue due to the compound’s moisture sensitivity. Strategies include:

  • Conducting reactions under inert atmosphere (N2_2/Ar) with anhydrous solvents.
  • Adding molecular sieves (3Å) to scavenge water.
  • Stabilizing the boronic acid via in situ protection with diethanolamine or trifluoroacetic anhydride . Post-synthesis, lyophilization or storage at –20°C under nitrogen is recommended to preserve integrity .

Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Basic Research Question
Discrepancies in solubility (e.g., partial solubility in THF vs. insolubility in hexane) arise from the compound’s amphiphilic nature. Methodological recommendations:

  • Use sonication for 10–15 minutes to enhance dissolution in DCM or ethyl acetate.
  • Pre-dissolve in a minimal volume of DMSO before adding to aqueous reaction mixtures.
  • Validate solubility via UV-Vis spectroscopy at 254 nm to detect undissolved particulates .

Q. What analytical methods are most effective for detecting impurities in this compound?

Basic Research Question
Impurities often include dehalogenated byproducts or boroxines. Recommended protocols:

  • HPLC-DAD : Use a C18 column with acetonitrile/water (70:30) and 0.1% TFA, monitoring at 210 nm.
  • LC-MS : Identify boroxine dimers ([M–H2_2O]+^+) at m/z 313.2.
  • Elemental Analysis : Confirm boron content (theoretical: ~5.2%) to assess purity .

Q. How does pH influence the stability of this boronic acid in aqueous solutions?

Advanced Research Question
The compound is prone to degradation at extremes of pH:

  • Acidic conditions (pH < 3) : Protonation of the boronic acid group leads to rapid hydrolysis.
  • Basic conditions (pH > 9) : Formation of borate complexes reduces reactivity.
    For biological assays, maintain pH 6.5–7.5 using phosphate or HEPES buffers. Stability studies via 11B^{11}\text{B} NMR show a half-life of ~8 hours at pH 7.0 .

Q. What are the key differences in reactivity compared to analogs like 2-fluoro-6-methoxyphenylboronic acid?

Advanced Research Question
The electron-withdrawing chloro and methyl groups in this compound reduce nucleophilicity compared to methoxy-substituted analogs. This impacts:

  • Coupling rates : Lower yields in Suzuki reactions unless electron-deficient aryl partners are used.
  • Acidity : The boronic acid group is less acidic (pKa ~8.5 vs. ~7.9 for methoxy analogs), requiring stronger bases for activation .

Q. How can computational modeling predict optimal reaction pathways for derivatives?

Advanced Research Question
DFT calculations (e.g., B3LYP/6-31G*) can model transition states and predict regioselectivity. For example:

  • Substituent effects : Methyl groups increase steric strain, raising activation energy for para-coupling.
  • Solvent effects : Simulate solvation free energies to optimize solvent choice (e.g., THF vs. DMF) .

Properties

IUPAC Name

(2-chloro-6-fluoro-3-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-3-5(10)6(7(4)9)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOZVMQJCNIKFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1Cl)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407352
Record name 2-Chloro-6-fluoro-3-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352535-85-4
Record name B-(2-Chloro-6-fluoro-3-methylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352535-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-6-fluoro-3-methylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-6-fluoro-3-methylphenylboronic acid
2-Chloro-6-fluoro-3-methylphenylboronic acid
2-Chloro-6-fluoro-3-methylphenylboronic acid
2-Chloro-6-fluoro-3-methylphenylboronic acid
2-Chloro-6-fluoro-3-methylphenylboronic acid
2-Chloro-6-fluoro-3-methylphenylboronic acid

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